2-Hydroxypyridine-4-carbothioamide
Overview
Description
2-Hydroxypyridine-4-carbothioamide is a chemical compound with the molecular formula C6H6N2OS . It is used as a building block in chemical research .
Molecular Structure Analysis
The molecular structure of 2-Hydroxypyridine-4-carbothioamide has been analyzed using various methods such as AM1, PM3 semi-empirical methods, ab initio Hartree–Fock, and density functional theory (B3LYP, B3PW91) methods by employing 6-31+ G (d, p) basis sets .Chemical Reactions Analysis
The tautomerization of 2-pyridone to 2-hydroxypyridine occurs after electronic excitation to the S1 (ππ*) state. From this state, the system can reach a conical intersection between S1 and the dissociative S2 (πσ*) due to vibrational effects .Physical And Chemical Properties Analysis
2-Hydroxypyridine-4-carbothioamide is a dark yellow powder . It has a molecular weight of 154.19 g/mol . The melting point range is 102 - 109 °C / 215.6 - 228.2 °F .Scientific Research Applications
Structural and Spectroscopic Analysis
Vibrational spectroscopic analysis of 2-ethylpyridine-4-carbothioamide, a close derivative of 2-Hydroxypyridine-4-carbothioamide, offers insights into its structure and properties. Muthu, Ramachandran, and Uma maheswari (2012) conducted Fourier transform Raman and infrared spectroscopic studies, providing a detailed interpretation of the vibrational spectra. The compound's molecular structure, vibrational frequencies, and spectroscopic data were thoroughly analyzed, contributing to a deeper understanding of its characteristics (Muthu, Ramachandran, & Uma maheswari, 2012).
Antitumor Activity
2,2'-Bipyridyl-6-carbothioamide, structurally related to 2-Hydroxypyridine-4-carbothioamide, exhibits antitumor activity through its inhibition of ribonucleotide reductase (RR), a key enzyme in cell proliferation. Nocentini and Barzi (1997) identified the compound's cytotoxic effects and its ability to synergize with hydroxyurea, an R2 inhibitor, providing insights into its potential in cancer treatment (Nocentini & Barzi, 1997).
Spectroscopic and Molecular Structure Studies
Gunasekaran, Rajalakshmi, and Kumaresan (2013) conducted a comprehensive study on 2-ethylpyridine-4-carbothioamide, focusing on its molecular structure and fundamental modes through density functional methods. This research provides a detailed understanding of its spectroscopic behavior and molecular geometry, contributing to the knowledge of its physical and chemical properties (Gunasekaran, Rajalakshmi, & Kumaresan, 2013).
Medicinal Inorganic Chemistry
Hydroxypyridinones and close congeners, like 2-Hydroxypyridine-4-carbothioamide, play a crucial role in medicinal inorganic chemistry. Thompson, Barta, and Orvig (2006) reviewed the applications of these compounds, including iron removal or supplementation, contrast agents in imaging, and mobilization of excess metal ions. This review underscores the versatility and significance of these ligands in medicinal applications (Thompson, Barta, & Orvig, 2006).
Safety And Hazards
2-Hydroxypyridine-4-carbothioamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed . Safety measures include washing face, hands, and any exposed skin thoroughly after handling and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
2-oxo-1H-pyridine-4-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c7-6(10)4-1-2-8-5(9)3-4/h1-3H,(H2,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRBBOIGXICHDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxypyridine-4-carbothioamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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